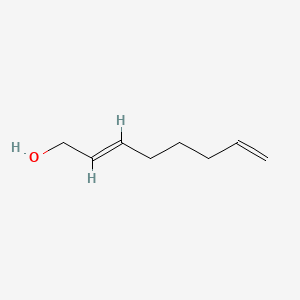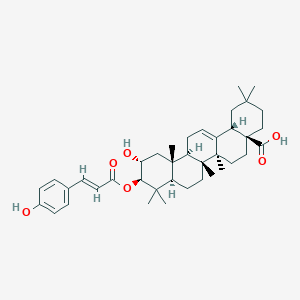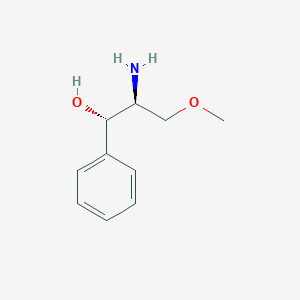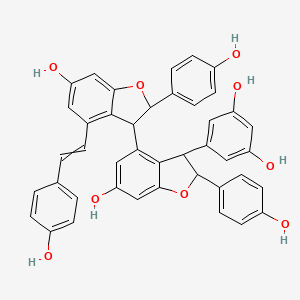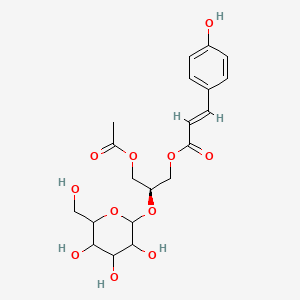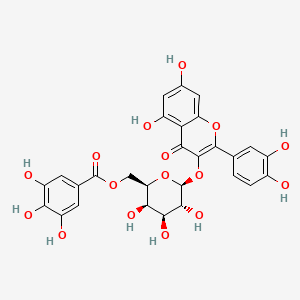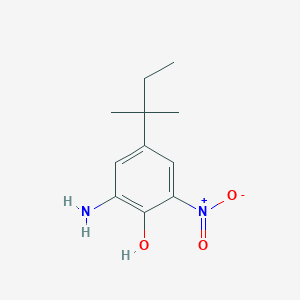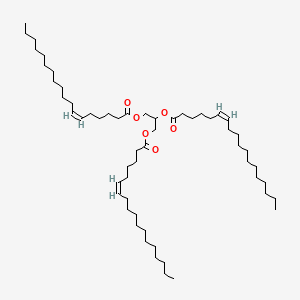
Methyl-di(n-octyl)silane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organosilicon compounds often involves various methods such as the Müller-Rochow synthesis, polymerization, direct synthesis, hydrosilylation, and transesterification3. However, the specific synthesis process for “Methyl-di(n-octyl)silane” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of an organosilicon compound depends on the specific silane precursors used in its synthesis. For instance, compounds like “Methyl-di(n-octyl)silane” would likely have a silicon atom bonded to a methyl group and two octyl groups4. However, the exact molecular structure of “Methyl-di(n-octyl)silane” is not detailed in the available literature.
Chemical Reactions Analysis
Organosilicon compounds can participate in various chemical reactions. For example, they can undergo hydrolysis, oxidation, and reduction reactions5. However, the specific chemical reactions involving “Methyl-di(n-octyl)silane” are not explicitly mentioned in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds depend on their specific structure. For example, they can exhibit varying degrees of hydrophobicity, hardness, and thermal stability78. However, the specific physical and chemical properties of “Methyl-di(n-octyl)silane” are not detailed in the available literature.
Safety And Hazards
The safety and hazards associated with organosilicon compounds can vary depending on their specific structure and usage. Some organosilicon compounds can be flammable and corrosive9. However, the specific safety and hazards associated with “Methyl-di(n-octyl)silane” are not detailed in the available literature.
Zukünftige Richtungen
The future directions for research on organosilicon compounds like “Methyl-di(n-octyl)silane” could involve exploring their potential applications in various industries, such as the textile-finishing industry10, and further investigating their synthesis, properties, and mechanisms of action. However, specific future directions for “Methyl-di(n-octyl)silane” are not explicitly mentioned in the available literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “Methyl-di(n-octyl)silane”. Further research and expert consultation may be needed for a more detailed and accurate analysis.
Eigenschaften
InChI |
InChI=1S/C17H37Si/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPMZPSPDSASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344005 | |
| Record name | CTK1G4675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-di(n-octyl)silane | |
CAS RN |
51502-63-7 | |
| Record name | CTK1G4675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



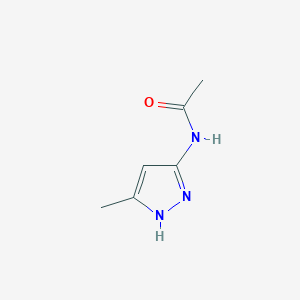
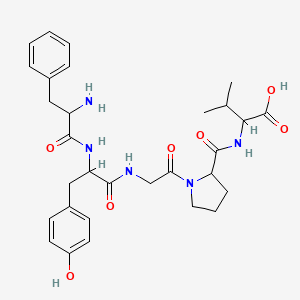
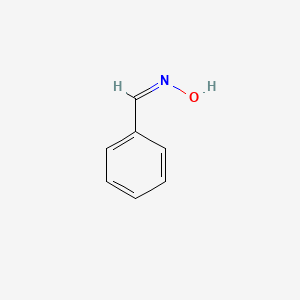
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)
